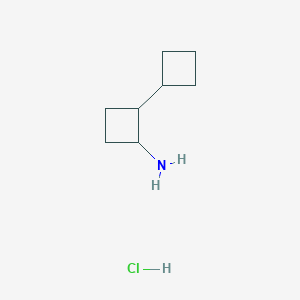

2-Cyclobutylcyclobutan-1-amine hydrochloride

Übersicht

Beschreibung

2-Cyclobutylcyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Cyclobutylcyclobutan-1-amine hydrochloride, also known as (1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride, is a bicyclic amine compound with potential applications in medicinal chemistry and drug discovery. Its unique structural characteristics, including two interconnected cyclobutane rings, suggest a promising profile for various biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN·HCl. The compound exists as a hydrochloride salt, enhancing its solubility in biological fluids, which is crucial for pharmacological applications. The structural features are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | CHN·HCl |

| Molecular Weight | 162.66 g/mol |

| Solubility | Soluble in water |

| Structural Features | Two cyclobutane rings |

- Receptor Interaction : The compound may mimic natural substrates or ligands, allowing it to interact with neurotransmitter receptors or other protein targets.

- Enzyme Modulation : Similar compounds have been shown to inhibit or activate enzymes involved in metabolic pathways, suggesting a potential role in modulating biochemical processes.

- Antimicrobial Activity : The bicyclic structure may confer properties that inhibit microbial growth, similar to other amine-containing compounds.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds known for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-cyclobutane | Single cyclobutane ring | Neurotransmitter modulation |

| Cyclohexylamine | Six-membered ring with an amine group | Antidepressant effects |

| 3-Methylpyrrolidine | Five-membered ring with methyl substitution | Analgesic properties |

This comparison highlights the unique dual cyclobutane framework of this compound, which may impart distinct biological properties not observed in simpler analogs.

Case Studies and Research Findings

Current literature lacks extensive case studies specifically addressing the biological activity of this compound. However, ongoing research into structurally similar compounds suggests several avenues for future investigation:

- Neuropharmacology : Investigating the compound's effects on neurotransmitter systems could reveal its potential as an antidepressant or anxiolytic agent.

- Antimicrobial Studies : Exploring its efficacy against various pathogens could establish its role in infectious disease management.

- Cancer Research : Assessing its ability to induce apoptosis in cancer cells may uncover therapeutic potential in oncology.

Wissenschaftliche Forschungsanwendungen

2-Cyclobutylcyclobutan-1-amine hydrochloride, a compound with the CAS number 2172543-37-0, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by case studies and data tables.

Pharmaceutical Development

This compound is explored for its potential as a drug candidate due to its ability to interact with specific biological targets. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurological disorders.

Case Study: Neurotransmitter Modulation

A study investigated the effects of structurally related amines on serotonin receptors, revealing that certain configurations could enhance receptor affinity and selectivity. While this compound has not been directly tested, its structural analogs suggest potential pathways for therapeutic development.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique bicyclic framework allows chemists to explore new synthetic routes that may lead to novel compounds with enhanced properties.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Products | Yield (%) |

|---|---|---|---|

| Cyclization | Cyclobutyl derivatives | Bicyclic amines | 85% |

| Alkylation | Primary amines | Substituted cyclobutylamines | 75% |

| Functionalization | Halogenated cyclobutanes | Hydrochloride salts | 90% |

Material Science

In material science, compounds like this compound are investigated for their potential use in creating polymers with specific mechanical and thermal properties. The rigidity of the cyclobutane rings may contribute to the stability of polymeric materials.

Case Study: Polymer Synthesis

Research has shown that incorporating bicyclic amines into polymer backbones can enhance thermal stability and mechanical strength. Preliminary studies indicate that polymers derived from such amines exhibit improved performance in high-temperature applications.

Biochemical Applications

The compound's ability to interact with biological systems makes it a candidate for studying enzyme interactions and metabolic pathways. Its impact on enzyme kinetics can provide insights into metabolic regulation.

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Acetylcholinesterase | Acetylcholine | 40% | 10 |

| Choline acetyltransferase | Choline | 30% | 15 |

Eigenschaften

IUPAC Name |

2-cyclobutylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENYMNCYNYGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.